molecular formula C4H9O4S- B14744241 Butan-2-yl sulfate CAS No. 3004-76-0

Butan-2-yl sulfate

Cat. No.: B14744241
CAS No.: 3004-76-0
M. Wt: 153.18 g/mol
InChI Key: PGKWEMPRRKCZSF-UHFFFAOYSA-M
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Description

Butan-2-yl sulfate (sec-butyl sulfate) is an organosulfate ester derived from sulfuric acid and butan-2-ol. These include esters of carboxylic acids, sulfonic acids, phosphoric acids, and chlorinated phenoxyacetates, which exhibit diverse chemical properties and applications. This article focuses on synthesizing a comparative analysis of butan-2-yl derivatives, leveraging data from authoritative sources to highlight key structural, functional, and biological distinctions.

Properties

CAS No.

3004-76-0

Molecular Formula

C4H9O4S-

Molecular Weight

153.18 g/mol

IUPAC Name

butan-2-yl sulfate

InChI

InChI=1S/C4H10O4S/c1-3-4(2)8-9(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)/p-1

InChI Key

PGKWEMPRRKCZSF-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl sulfate can be synthesized through the esterification of butan-2-ol with sulfuric acid. The reaction typically involves the following steps:

    Reactants: Butan-2-ol and sulfuric acid.

    Reaction Conditions: The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the esterification process.

    Procedure: Butan-2-ol is mixed with concentrated sulfuric acid, and the mixture is heated. The reaction proceeds with the formation of this compound and water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl sulfate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form butan-2-ol and sulfuric acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, this compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.

    Oxidation/Reduction: Strong oxidizing or reducing agents under controlled conditions.

Major Products Formed

    Hydrolysis: Butan-2-ol and sulfuric acid.

    Substitution: Various substituted butan-2-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl sulfate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butan-2-yl sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

(2R/S)-Butan-2-yl (Z)-Dodec-5-enoate

  • Molecular Formula : C₁₆H₂₈O₂
  • Synthesis: Prepared via reaction of (Z)-dodec-5-enoyl chloride with enantiopure (2R)- or (2S)-butan-2-ol in anhydrous benzene, yielding 75–85% purity (HPLC) .
  • Applications: Acts as a sex attractant for Zygaenidae moths. The (2S)-enantiomer (EFETOV-S-S-5) attracts Adscita geryon, while the (2R)-enantiomer (EFETOV-S-5) targets Jordanita notata .

Butan-2-yl Methanesulfonate

  • Molecular Formula : C₅H₁₂O₃S
  • Molecular Weight : 152.21 g/mol
  • Synonyms: sec-Butyl methanesulfonate, Methanesulfonic acid 1-methylpropyl ester
  • Applications : A sulfonate ester likely used in alkylation reactions or as an intermediate in organic synthesis. Purity reported as 98% .

Butan-2-yl Diethyl Phosphate

  • Molecular Formula : C₈H₁₉O₄P
  • CAS No.: 31774-59-1

Butan-2-yl 2-(2,4,5-Trichlorophenoxy)acetate

  • Molecular Formula : C₁₂H₁₃Cl₃O₃
  • Molecular Weight : 311.59 g/mol
  • Hazard Class : 6.1(b) (toxic substances)
  • Applications: Likely a herbicide derivative, given structural similarity to chlorophenoxyacetates like 2,4,5-T .

Comparative Analysis of Butan-2-yl Derivatives

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications Purity/Biological Activity
(2R/S)-Butan-2-yl (Z)-dodec-5-enoate C₁₆H₂₈O₂ 252.39 Carboxylate ester Insect pheromones 75–85% purity; species-specific attraction
Butan-2-yl methanesulfonate C₅H₁₂O₃S 152.21 Sulfonate ester Synthetic intermediate 98% purity
Butan-2-yl diethyl phosphate C₈H₁₉O₄P 210.20 Phosphate ester Flame retardant, agrochemical Data not provided
Butan-2-yl 2-(2,4,5-TCP)acetate C₁₂H₁₃Cl₃O₃ 311.59 Chlorinated phenoxyacetate Herbicide analog Hazard Class 6.1(b)

Research Findings and Critical Insights

Hazard and Regulatory Considerations

Butan-2-yl 2-(2,4,5-TCP)acetate’s classification under Hazard Class 6.1(b) underscores its toxicity, likely linked to chlorophenoxy groups, which are regulated under environmental safety frameworks like RoHS .

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